Trans-3,4-Dibromopyrrolidine-2,5-dione

Description

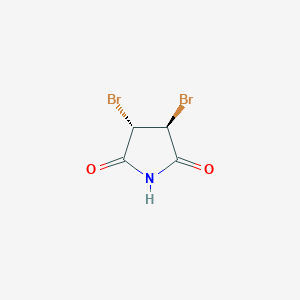

Trans-3,4-Dibromopyrrolidine-2,5-dione is a brominated derivative of pyrrolidine-2,5-dione, characterized by bromine atoms at the 3 and 4 positions of the pyrrolidine ring. This compound belongs to a class of heterocyclic molecules with a five-membered ring containing two ketone groups. For example, highlights a method to synthesize 3,4-disubstituted pyrrolidine-2,5-diones via Michael addition and Nef reactions using coumarins and nitromethane . The bromine substituents in this compound likely enhance its electrophilicity and reactivity compared to non-halogenated analogs, making it a candidate for further chemical modifications or applications in medicinal chemistry.

Properties

Molecular Formula |

C4H3Br2NO2 |

|---|---|

Molecular Weight |

256.88 g/mol |

IUPAC Name |

(3S,4S)-3,4-dibromopyrrolidine-2,5-dione |

InChI |

InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)/t1-,2-/m1/s1 |

InChI Key |

PPSCYXMFBQJFGC-JCYAYHJZSA-N |

Isomeric SMILES |

[C@H]1([C@H](C(=O)NC1=O)Br)Br |

Canonical SMILES |

C1(C(C(=O)NC1=O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the desired product quality and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Trans-3,4-dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.

Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while reduction reactions can produce partially or fully reduced compounds .

Scientific Research Applications

Chemistry: Trans-3,4-dibromopyrrolidine-2,5-dione is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a precursor for the synthesis of bioactive compounds that may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Researchers investigate their efficacy in treating various diseases and conditions, including infections and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating advanced materials with specific properties .

Mechanism of Action

The mechanism of action of trans-3,4-dibromopyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or modulation of specific biochemical pathways, resulting in various biological effects .

Molecular Targets and Pathways:

Proteins and Enzymes: The compound can bind to active sites on enzymes, altering their activity and affecting metabolic processes.

DNA and RNA: It may interact with nucleic acids, potentially influencing gene expression and replication.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Trans-3,4-Dibromopyrrolidine-2,5-dione differs from related compounds primarily in its substituents and their electronic effects:

*Calculated based on C₄H₃Br₂NO₂: 12×4 + 1×3 + 80×2 + 14 + 16×2 = 255.

Key Insights :

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic size and polarizability may increase reactivity in cross-coupling or elimination reactions compared to chlorinated analogs like fluoroimide.

- Bioactivity: Unlike albonoursin and related diketopiperazines (), the bioactivity of this compound remains unexplored in the provided literature.

Stability and Reactivity

demonstrates that derivatives of pyrrolidine-2,5-dione, such as tosylated 3,4-dihydroxy analogs, are thermodynamically unstable and prone to elimination reactions (e.g., forming maleimides) . In contrast, brominated derivatives like this compound may exhibit greater stability due to stronger C–Br bonds compared to C–OTs (tosyl) groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.